molecular formula C4H7ClN2 B1404239 1H-Pyrrol-2-amine hydrochloride CAS No. 1261268-88-5

1H-Pyrrol-2-amine hydrochloride

Cat. No.: B1404239
CAS No.: 1261268-88-5
M. Wt: 118.56 g/mol
InChI Key: RYAXIBZFEGKVNN-UHFFFAOYSA-N
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Description

1H-Pyrrol-2-amine hydrochloride is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is particularly significant due to its applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrole with ammonia in the presence of a catalyst. Another method includes the condensation of pyrrole with amines under acidic conditions .

Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and environmentally friendly. For instance, the reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst like 4-methylbenzenesulfonic acid monohydrate can yield polysubstituted pyrroles .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrol-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in developing new pharmaceuticals, including anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1H-Pyrrol-2-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrol-2-amine hydrochloride is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to pyrrole and pyrrolidine .

Properties

IUPAC Name

1H-pyrrol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXIBZFEGKVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrol-2-amine hydrochloride
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1H-Pyrrol-2-amine hydrochloride

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